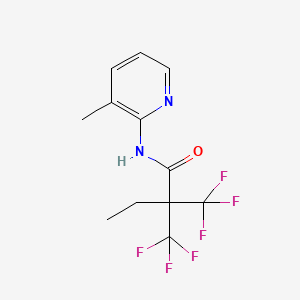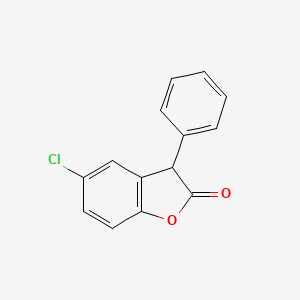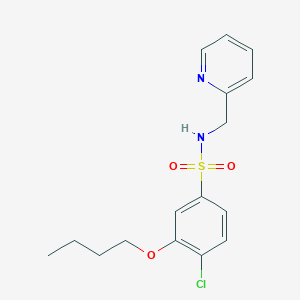
N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide, commonly known as A-836,339, is a compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring substances in the body that regulate various physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have therapeutic effects. A-836,339 is a promising compound for the treatment of various conditions, including pain, anxiety, and inflammation.
作用機序
A-836,339 works by inhibiting N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide, which leads to increased levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in various physiological processes, including pain, mood, and appetite. By increasing endocannabinoid levels, A-836,339 can modulate these processes.
Biochemical and physiological effects:
A-836,339 has been shown to have analgesic effects in preclinical models of pain. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, A-836,339 has anti-inflammatory effects, reducing inflammation in various models of inflammation. A-836,339 has also been shown to have effects on reward processing and drug addiction, reducing drug-seeking behavior in animal models.
実験室実験の利点と制限
A-836,339 is a potent and selective N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide inhibitor, making it a useful tool for investigating the role of endocannabinoids in various physiological processes. However, its lipophilicity can make it difficult to work with in some experimental settings. Additionally, the effects of N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide inhibition can be complex, as endocannabinoids have multiple targets in the body.
将来の方向性
There are several potential future directions for research on A-836,339. One area of interest is the use of A-836,339 in combination with other drugs, such as opioids, to enhance their analgesic effects. Another area of interest is the development of more selective N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide inhibitors, which may have fewer off-target effects. Additionally, the use of A-836,339 in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of active research. Overall, A-836,339 is a promising compound with potential therapeutic applications in various conditions.
合成法
The synthesis of A-836,339 involves several steps. The starting material is 3-methyl-2-pyridinecarboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,2-bis(trifluoromethyl)butan-1-amine to yield the desired product. The synthesis of A-836,339 has been optimized to improve yield and purity.
科学的研究の応用
A-836,339 has been extensively studied in preclinical models for its potential therapeutic effects. It has been shown to have analgesic, anxiolytic, and anti-inflammatory properties. A-836,339 has also been investigated for its effects on drug addiction, as endocannabinoids play a role in reward processing and addiction. Furthermore, A-836,339 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O/c1-3-10(11(13,14)15,12(16,17)18)9(21)20-8-7(2)5-4-6-19-8/h4-6H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDPIDDXZFXVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=N1)C)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 4,4'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)dimethylylidene]dibenzoate](/img/structure/B4973445.png)
![2-chloro-5-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4973456.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4973467.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4973484.png)

![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)
![2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)
![8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)

![(5-chloro-2-nitrophenyl)[2-(2,2,2-trifluoroethoxy)ethyl]amine](/img/structure/B4973511.png)
![N-(3-phenylpropyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4973516.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine](/img/structure/B4973524.png)
![ethyl 4-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B4973526.png)
